((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane
Overview
Description
((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane
is a chemical compound with the CAS Number: 87736-74-1 . It has a molecular weight of 301.3 and its IUPAC name is [ (4-bromobenzyl)oxy] (tert-butyl)dimethylsilane
. The compound is typically a colorless to yellow liquid .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, tert-Butyl (4-iodobutoxy)dimethylsilane is an iodoorganosilane that can be synthesized from tert-butyl (chloro)dimethylsilane .Molecular Structure Analysis
The InChI Code for this compound is1S/C13H21BrOSi/c1-13 (2,3)16 (4,5)15-10-11-6-8-12 (14)9-7-11/h6-9H,10H2,1-5H3
.
Scientific Research Applications
Photolabile Carbene Generating Label :
- Nassal (1983) described a method to synthesize a photolabile carbene-generating label, starting from 4-bromobenzyl tert-butyldimethylsilyl ether, among other compounds. This compound is used to create photoaffinity labels for biochemically interesting agents (Nassal, 1983).
Nucleophilic Reagent for Bivalent Sulfur Protection :
- Dong, Clive, and Gao (2015) discussed [(tert-Butyldimethylsilyl)oxy]methanethiol as a nucleophilic reagent for introducing a protected bivalent sulfur. This is complementary to electrophilic reagents and is prepared from tert-butyl(chloromethoxy)dimethylsilane (Dong, Clive, & Gao, 2015).
Formation of Butatriene Derivatives :
- Maas et al. (1994) investigated the palladium(II)-catalyzed decomposition of a (1-diazo-2-oxoalkyl)silane, leading to the formation of butatriene derivatives and siloxyalkene. This showcases the compound's role in complex organic reactions (Maas, Fronda, Mayer, & Brückmann, 1994).
Stabilisation in Smectic Phases :
- Walker et al. (2022) reported on the stabilisation of intercalated smectic phases in nonsymmetric dimers. The tert-butyl groups, including those derived from related silanes, showed higher melting points and a stronger tendency to exhibit smectic phases (Walker, Pociecha, Faidutti, Perkovic, Storey, Górecka, & Imrie, 2022).
Palladium Catalyzed Cascade Cross-Couplings :
- Demircan (2014) explored palladium-catalyzed intra-intermolecular cascade cross couplings involving bicyclopropylidene, using compounds like tert-butyldimethylsilane. This highlights its application in catalysis and complex organic synthesis (Demircan, 2014).
properties
IUPAC Name |
(4-bromophenyl)methoxy-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURCJXVOBHLREF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446206 | |
Record name | 4-bromobenzyloxy-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane | |
CAS RN |
87736-74-1 | |
Record name | 4-bromobenzyloxy-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.